molecular formula C13H9F2N3O4S B5207039 N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B5207039
M. Wt: 341.29 g/mol
InChI Key: DPXYQJMFUJXDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, also known as DBDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBDS is a fluorescent dye that has been used in various applications, including labeling of proteins, nucleic acids, and lipids, as well as in imaging of cells and tissues.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its ability to bind to biological molecules through electrostatic interactions and hydrophobic interactions. The fluorescent properties of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide allow for visualization of the labeled molecules, and the intensity of the fluorescence can be used to quantify the amount of labeled molecule present.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a useful tool for studying biological processes without interfering with them. However, it is important to note that the use of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide can potentially alter the behavior of the labeled molecules, and caution should be exercised when interpreting the results of experiments using N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is its high fluorescence intensity, which allows for sensitive detection of labeled molecules. Additionally, N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is relatively easy to use and has minimal toxicity, making it a safe and effective tool for scientific research. However, there are also some limitations to the use of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, including its potential for altering the behavior of labeled molecules, and its limited ability to penetrate cell membranes.

Future Directions

There are several potential future directions for research involving N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide. One area of interest is the development of new labeling techniques that can be used in conjunction with N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide to study complex biological processes. Additionally, there is potential for the development of new fluorescent dyes that can be used in place of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide, with improved properties such as increased brightness or improved cell penetration. Finally, there is potential for the use of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide in clinical applications, such as imaging of tumors or other disease states.

Synthesis Methods

The synthesis of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves a multistep process that starts with the reaction of 4-nitrophenylhydrazine with 2,4-difluoroaniline to form the intermediate product 4-(difluoromethoxy)aniline. This intermediate is then reacted with 2-chloro-1,3-benzoxazole to form the final product N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has been widely used in scientific research as a fluorescent dye for labeling and imaging of various biological molecules. It has been used to label proteins, nucleic acids, and lipids in cells and tissues, and has been used in a variety of imaging techniques, including confocal microscopy, fluorescence resonance energy transfer (FRET), and fluorescence lifetime imaging microscopy (FLIM).

properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3O4S/c14-13(15)21-9-6-4-8(5-7-9)18-23(19,20)11-3-1-2-10-12(11)17-22-16-10/h1-7,13,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXYQJMFUJXDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

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